molecular formula C12H13BrO B13687538 3-Bromo-5-(tert-butyl)benzofuran

3-Bromo-5-(tert-butyl)benzofuran

Cat. No.: B13687538
M. Wt: 253.13 g/mol
InChI Key: AIYLDYGCTKURGT-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)benzofuran (CAS 2648402-53-1) is a high-value benzofuran derivative with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol. This compound serves as a versatile building block in organic synthesis, where the bromine atom at the 3rd position is highly reactive in cross-coupling reactions, enabling the introduction of the benzofuran scaffold into more complex structures. The electron-donating tert-butyl group at the 5th position influences the electron density of the ring system and enhances stability. A primary application of this reagent is in material science, particularly in the development of organic light-emitting diodes (OLEDs), where it functions as a key intermediate. It also shows promise in the development of chiral ligands for asymmetric catalysis, forming complexes with metals like palladium and copper to achieve high enantioselectivities in synthetic transformations. Furthermore, the benzofuran core is a privileged structure in medicinal chemistry, known for its broad pharmacological properties, which include antitumor, antimicrobial, and anti-inflammatory activities. The synthetic route to this compound typically involves the radical-initiated bromination of 5-(tert-butyl)benzofuran using reagents such as N-bromosuccinimide (NBS). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

3-bromo-5-tert-butyl-1-benzofuran

InChI

InChI=1S/C12H13BrO/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3

InChI Key

AIYLDYGCTKURGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C2Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 5 Tert Butyl Benzofuran and Analogues

Regioselective Bromination Approaches to Benzofuran (B130515) Systems

The introduction of a bromine atom at the C3 position of a pre-existing benzofuran ring is a direct approach to synthesizing 3-bromobenzofurans. However, controlling the regioselectivity of this electrophilic substitution can be challenging.

Direct Bromination Mechanisms and Selectivity Control

The direct bromination of benzofuran typically proceeds via an electrophilic aromatic substitution mechanism. The benzofuran ring is electron-rich, and the C2 and C3 positions of the furan (B31954) ring are both susceptible to electrophilic attack. The regiochemical outcome of the reaction is influenced by both electronic and steric factors, as well as the reaction conditions.

The reaction of benzofuran with bromine can lead to addition across the 2,3-double bond, forming a trans-2,3-dibromo-2,3-dihydrobenzofuran. researchgate.net Subsequent elimination can then yield the 3-bromobenzofuran. The choice of brominating agent and solvent system is critical for controlling the selectivity. For instance, the use of N-bromosuccinimide (NBS) can favor substitution over addition. researchgate.net Solvent effects have also been shown to play a significant role in directing the outcome of free-radical brominations. masterorganicchemistry.com

Precursor Design for Targeted Bromination at the C3 Position

To overcome the challenges of direct bromination, a more controlled approach involves the design of specific precursors that favor bromination at the C3 position. One such strategy is the use of a directing group at the C2 position, which can be later removed.

Another powerful strategy involves the synthesis of a benzofuranone intermediate. The presence of the carbonyl group in the furan ring alters the reactivity, allowing for more selective transformations. For example, a 2-benzofuranone can be subjected to bromination at the C3 position, followed by reduction of the carbonyl group and dehydration to furnish the desired 3-bromobenzofuran. This approach offers a higher degree of control over the regiochemical outcome. The synthesis of complex benzofuranones with programmable substitution patterns has been demonstrated, which can then be converted to the corresponding benzofurans. oregonstate.edu

Precursor TypeSynthetic StrategyAdvantage
2-Substituted BenzofuranIntroduction of a removable directing group at C2 to sterically or electronically favor C3 bromination.Enhanced regioselectivity.
BenzofuranoneBromination of a benzofuranone intermediate followed by reduction and dehydration.High degree of regiocontrol.

De Novo Annulation Strategies for Constructing Substituted Benzofuran Rings

An alternative to the functionalization of a pre-formed benzofuran ring is the construction of the heterocyclic system with the desired substituents already in place. These de novo strategies often employ transition metal-catalyzed reactions to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium and copper catalysts are particularly prominent in these methodologies. nih.gov These reactions often involve the formation of carbon-carbon and carbon-oxygen bonds in a single cascade process.

Palladium catalysts are highly versatile and have been extensively used in the synthesis of benzofurans. acs.orgresearchgate.netthieme-connect.com These reactions often proceed through mechanisms such as Heck-type couplings, C-H activation/arylation, and oxidative annulation. acs.orgmdpi.com

One common approach involves the intramolecular cyclization of an ortho-alkynylphenol. In the context of synthesizing 3-bromo-5-(tert-butyl)benzofuran, a suitable precursor would be 2-alkynyl-4-(tert-butyl)phenol. A subsequent bromination step would be required. A more direct approach would involve the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, followed by in-situ cyclization. For instance, the reaction of 2-iodo-4-(tert-butyl)phenol with a bromo-substituted alkyne could potentially yield the target molecule directly.

Palladium-catalyzed oxidative annulation of phenols with internal alkynes also provides a powerful route to 2,3-disubstituted benzofurans. thieme-connect.com By selecting an appropriately substituted phenol (B47542) and alkyne, this method could be adapted for the synthesis of this compound analogues. Furthermore, palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxythiophenes has been used to synthesize thieno[3,2-b]benzofurans, demonstrating the power of this approach for creating complex fused systems. researchgate.net

Reaction TypeCatalyst System (Example)PrecursorsKey Features
Heck-type OxyarylationPd(OAc)₂ / Ag₂OBenzofuran and aryl iodideDirect arylation and ring closure. acs.org
C-H ArylationPd(OAc)₂ / CuCl₂Benzofuran and triarylantimony difluorideRegioselective C2 arylation. mdpi.com
Oxidative AnnulationPd(OAc)₂Phenol and internal alkyneAccess to 2,3-disubstituted benzofurans. thieme-connect.com
Intramolecular C-H/C-H CouplingPd(TFA)₂ / AgOAc3-AryloxythiopheneSynthesis of fused benzofuran systems. researchgate.net

Copper catalysts offer a more sustainable and cost-effective alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed reactions have been successfully employed for the intramolecular cyclization of ortho-halobenzyl ketones and the aerobic oxidative cyclization of phenols and alkynes. nih.govrsc.org

A notable copper-catalyzed method is the tandem SNAr/C-O coupling process, where an ortho-bromo aryl fluoride (B91410) reacts with a keto-amide to form a tetrasubstituted benzofuran. acs.orgcolab.ws This approach allows for the convergent synthesis of highly substituted benzofurans. The copper-catalyzed sequential synthesis of C2-substituted benzofurans via 2-gem-dibromovinylphenols is another elegant strategy. researchgate.net

For the synthesis of this compound, a plausible copper-catalyzed route could involve the cyclization of a suitably substituted phenol derivative. For instance, the reaction of 4-(tert-butyl)phenol with a brominated alkyne in the presence of a copper catalyst and an oxidant could potentially lead to the desired product through a domino process.

Reaction TypeCatalyst System (Example)PrecursorsKey Features
Aerobic Oxidative CyclizationCu catalyst / O₂Phenol and alkyneOne-pot regioselective synthesis. rsc.org
Tandem SNAr/C-O CouplingCu(I) catalystortho-Bromo aryl fluoride and keto-amideConvergent synthesis of tetrasubstituted benzofurans. acs.orgcolab.ws
Intramolecular CyclizationCs₂CO₃ (base catalyst)2-YnylphenolTransition-metal-free synthesis of 2-substituted benzofurans. rsc.org
Gold, Rhodium, and Iron-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Gold, rhodium, and iron catalysts, in particular, have demonstrated unique reactivity in the formation of the benzofuran ring.

Gold-Catalyzed Synthesis: Gold catalysts are known for their carbophilic π-acidity, which enables the activation of alkynes and allenes toward nucleophilic attack. nih.govresearchgate.net A notable gold-catalyzed approach involves the cycloisomerization of aryl allyl ethers to produce dihydrobenzofurans. researchgate.net Another strategy employs a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade of quinols and alkynyl esters. nih.gov Furthermore, 3-alkoxyfurans can be efficiently synthesized at room temperature from acetal-containing propargylic alcohols using a gold catalyst. nih.gov A formal [2+3] cyclo-coupling of 1,3-enynes with phenols, catalyzed by gold, has also been developed for the preparation of dihydrobenzofuran derivatives. rsc.org A selective synthesis of 2,3-diarylbenzofurans has been achieved through a cooperative gold/photoredox-catalyzed two-fold arylation of TMS-terminated alkynols. nih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively utilized in oxidative cycloaddition reactions. For instance, the reaction of benzamides and alkynes, catalyzed by Rh(III) in the presence of a Cu(II) oxidant, proceeds via N-H metalation and subsequent ortho C-H activation to form isoquinolones. nih.gov This highlights the potential for rhodium catalysis in constructing heterocyclic systems through C-H functionalization pathways. nih.gov Rhodium-catalyzed C–H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported for the synthesis of the benzofuran ring. nih.gov Additionally, rhodium-catalyzed annulation of substituted benzamides with vinylene carbonate can produce a variety of substituted benzofuran heterocycles. acs.org

Iron-Catalyzed Synthesis: Iron, being an earth-abundant and low-cost metal, offers a more sustainable alternative for catalysis. FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones has been shown to construct benzofuran rings through direct oxidative aromatic C–O bond formation. nih.gov Liu and colleagues reported an iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes to yield substituted benzofuran derivatives. nih.gov

Heterogeneous and Bimetallic Catalytic Systems

To enhance catalyst stability, recyclability, and efficiency, heterogeneous and bimetallic catalytic systems have been developed.

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a commercially available, stable, and easily separable heterogeneous catalyst that has been successfully employed for the synthesis of benzofurans from substituted allyl-phenols. nih.govchemistryviews.org The catalyst can be recycled and reused multiple times without significant loss of activity. chemistryviews.org Palladium nanoparticles supported on N,O-dual-doped hierarchical porous carbon have also been used to generate benzofurans. nih.gov A homemade [Pd(NH₃)₄]/NaY catalyst has shown to be effective for both indole (B1671886) and benzofuran syntheses, even in reactions where traditional homogeneous systems failed. nih.gov

Bimetallic Catalysis: Bimetallic systems can exhibit synergistic effects, leading to enhanced catalytic activity and selectivity. A dual catalytic system merging the unique redox properties of gold and the carbophilic π-acidity of a bimetallic gold-silver species has been developed for the direct synthesis of 3-alkynyl benzofurans from phenols and alkynylbenziodoxole reagents. nih.gov Another example is the use of a gold(I)/chiral N,N'-dioxide-cobalt(II) complex for the enantioselective synthesis of tetrahydrobenzofuran derivatives. nih.gov A one-pot asymmetric rhodium/palladium relay catalysis has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org The hydrodeoxygenation of benzofuran has been studied using bimetallic Ni-Cu/γ-Al₂O₃ catalysts, where the addition of copper enhances the catalytic activity by promoting the reduction of nickel oxides and facilitating C-O bond cleavage. mdpi.com

C–H Functionalization as a Synthetic Vector for Benzofuran Diversification

Direct C–H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to molecule construction, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov

Directed C–H Activation and Coupling Strategies

Directing groups are often employed to achieve high regioselectivity in C–H activation reactions. A palladium-catalyzed phenol-directed C-H activation/C-O cyclization has been developed for the synthesis of dibenzofurans using air as the oxidant. nih.gov In this process, the C-O reductive elimination was identified as the turnover-limiting step, not the C-H activation. nih.gov Rhodium catalysis has also been utilized for the synthesis of benzofuran rings through C–H directing group migration. nih.gov The use of a carboxyl group as a traceless directing group has been successfully applied in the synthesis of benzofurans, where the directing group is removed via decarboxylation after facilitating the C-H activation step. mdpi.com

Oxidative Annulation Pathways

Oxidative annulation provides a direct route to benzofuran derivatives from simple starting materials. A copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported, representing a novel strategy for benzofuran synthesis. rsc.orgresearchgate.netrsc.org Mechanistic studies suggest the reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.orgrsc.org Palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes has also been recently developed. rsc.org Furthermore, a palladium-catalyzed oxidative cyclization of o-alkenylphenols is another effective method for synthesizing benzofurans. nih.govmdpi.com

Radical Cyclization Approaches to 3-Substituted Benzofurans

Radical cyclization offers a powerful method for the construction of cyclic systems, including benzofurans. A novel method for synthesizing 3,4-fused tricyclic 3-alkylidene dihydrobenzofuran derivatives involves the treatment of propargyl iodophenol derivatives with a tethered alkene under radical cascade reaction conditions. aalto.fi The generated vinyl radical intermediates react with the internal alkene to produce the tricyclic products. aalto.fi An electro-oxidative-mediated tandem radical addition–cyclization of 2-alkynylanisoles with potassium halides has been developed as a green and practical method for the synthesis of C-3 halogenated benzofurans. acs.org This method operates under transition-metal- and oxidant-free conditions in a continuous-flow system. acs.org

Sustainable and Unconventional Synthetic Techniques

In recent years, there has been a growing emphasis on developing sustainable and environmentally benign synthetic methodologies. chemistryviews.orgnih.gov

Sustainable Synthesis: The use of palladium on carbon (Pd/C) as a recyclable catalyst for benzofuran synthesis from allyl-phenols is a prime example of a sustainable protocol. nih.govchemistryviews.org This method is not only cost-effective but also minimizes metal waste. chemistryviews.org Another green approach involves the use of a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, in a one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide. acs.org

Unconventional Techniques: Microwave-assisted synthesis has been employed to accelerate the preparation of the benzofuran core of some natural products. nih.gov Flow electrochemistry represents another unconventional and green technique for synthesizing C-3 halogenated benzofurans, avoiding the use of chemical oxidants. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various benzofuran derivatives. researchgate.netnih.govresearchgate.net

The synthesis of substituted benzofurans can be achieved by reacting substituted o-hydroxyacetophenones or salicylaldehydes with reagents like ethyl bromoacetate, ω-bromoacetophenone, or chloroacetone (B47974) in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net Microwave irradiation in these reactions significantly reduces the reaction time and improves operational convenience and yields. researchgate.net This method's efficiency stems from the rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and cleaner reaction profiles. nih.govijsdr.org

For instance, the synthesis of benzofuran-3(2H)-ones has been successfully demonstrated under microwave conditions, providing a facile and rapid route to these important intermediates. nih.govresearchgate.net While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this methodology to benzofuran synthesis suggests its potential for this specific target.

ReactantsReagents & ConditionsProductAdvantages of Microwave Synthesis
Substituted o-hydroxyacetophenone/salicylaldehyde + Ethyl bromoacetate/ω-bromoacetophenone/chloroacetoneK2CO3, DMF, Microwave irradiationSubstituted benzofuran derivativesShorter reaction time, higher yield, convenient operation researchgate.net
Substituted benzoatesMicrowave irradiationBenzofuran-3(2H)-onesRapid access to products in moderate yields (43-58%) nih.govresearchgate.net
Solvent-Free and Catalyst-Free Protocols

In the pursuit of greener and more sustainable chemical processes, solvent-free and catalyst-free reaction conditions are highly desirable. While the direct synthesis of this compound under such conditions is not explicitly described, the broader field of benzofuran synthesis has seen progress in this area. Transition-metal-free one-pot syntheses of benzofuranamines and benzo[b]thiophenamines have been developed, highlighting the potential for catalyst-free approaches. mdpi.com These methods often rely on tandem reactions and rearrangements to construct the heterocyclic core under mild conditions. mdpi.com The development of such protocols for halogenated benzofurans would represent a significant advancement in the field.

Post-Synthetic Derivatization and Functional Group Transformations on the Benzofuran Core

Post-synthetic modification of the benzofuran ring system is a crucial strategy for creating diverse molecular architectures and fine-tuning their properties.

Nucleophilic Substitution Reactions at the Bromo Position

The bromine atom at the C-3 position of the benzofuran ring is susceptible to nucleophilic substitution, particularly when the furan ring is activated by electron-withdrawing groups. For example, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. While direct examples for this compound are not provided, the general reactivity pattern of brominated furans suggests that nucleophilic displacement is a feasible transformation. The tert-butyl group at the C-5 position is an electron-donating group, which might decrease the reactivity towards nucleophilic attack compared to an electron-withdrawing group. However, under appropriate conditions, reactions with various nucleophiles could be achieved.

Reductive Transformations of Halogenated Benzofurans

The reduction of halogenated benzofurans is a valuable transformation. For instance, the reduction of a bromoacetyl group on a benzofuran derivative has been reported to increase its polarity. nih.gov Palladium-catalyzed hydrogenation can be employed to reduce 3-substituted-2-phenylbenzo[b]furans to their corresponding 2,3-dihydrobenzo[b]furans. This indicates that the double bond within the furan ring can be selectively reduced while retaining other functional groups.

Cross-Coupling Methodologies for Extended π-Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the π-system of the benzofuran core by forming new carbon-carbon bonds. nih.govorganic-chemistry.org These reactions are instrumental in synthesizing complex molecules with potential applications in materials science and medicinal chemistry.

For example, 3-iodo-2-amidobenzofurans can be further functionalized into 3-aryl-, 3-alkynyl-, and 3-vinyl-2-amidobenzofurans through Pd-catalyzed cross-coupling reactions. organic-chemistry.org This demonstrates the versatility of halogenated benzofurans as building blocks for more complex structures. A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has also been utilized for the synthesis of benzofuran derivatives, including 5-(tert-butyl)-3-phenylbenzofuran, which was obtained in a 46% yield. thieme-connect.com

Starting MaterialCoupling PartnerCatalyst/ConditionsProduct
3-Iodo-2-amidobenzofuransAryl/alkynyl/vinyl reagentsPd catalyst3-Aryl/alkynyl/vinyl-2-amidobenzofurans organic-chemistry.org
2-(2-Bromophenoxy)-1-phenylethan-1-one-Ni catalyst, ligand, Zn powder, K2CO3, MeCN3-Phenylbenzofuran thieme-connect.com

These cross-coupling methodologies provide a robust platform for the synthesis of a wide array of benzofuran derivatives with extended π-conjugation, which is often a key feature for desirable electronic and photophysical properties.

Comprehensive Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Bromo-5-(tert-butyl)benzofuran, both ¹H and ¹³C NMR spectroscopy offer definitive proof of its molecular framework.

In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the benzofuran (B130515) core and the protons of the tert-butyl group provide key information about their chemical environments. The characteristic chemical shifts and coupling patterns allow for the precise assignment of each proton within the molecule. For instance, the aromatic protons will exhibit distinct splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons, while the nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of adjacent atoms. The carbon atom attached to the bromine will be significantly shifted, as will the carbons of the tert-butyl group and the benzofuran ring system. Analysis of related benzofuran structures shows that the carbon atoms of the furan (B31954) ring and the benzene (B151609) ring have characteristic chemical shift ranges. rsc.orgrsc.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2~7.7-
H4~7.5-
H6~7.3-
H7~7.4-
tert-butyl CH₃~1.3~31.5
C2-~129
C3-~100
C3a-~155
C4-~111
C5-~148
C6-~122
C7-~120
C7a-~125
tert-butyl C-~34.7

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₂H₁₃BrO, the high-resolution mass spectrum will show a molecular ion peak [M]⁺ corresponding to its exact mass. nih.gov A key feature will be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The principal fragmentation is often the loss of the halogen atom. miamioh.edu Other common fragmentation pathways for this molecule could involve the loss of a methyl group (CH₃) from the tert-butyl substituent to form a stable tertiary carbocation, or the cleavage of the entire tert-butyl group. The benzofuran ring itself can also undergo characteristic fragmentation.

Table 2: Expected Mass Spectrometry Data for this compound
Fragment Ionm/z (mass-to-charge ratio)Possible Origin
[C₁₂H₁₃⁷⁹BrO]⁺252.01Molecular Ion (M⁺)
[C₁₂H₁₃⁸¹BrO]⁺254.01Molecular Ion (M+2⁺)
[C₁₂H₁₃O]⁺173.09Loss of Br
[C₁₁H₁₀BrO]⁺237.99Loss of CH₃
[C₈H₇BrO]⁺197.97Loss of C₄H₈

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.

The FTIR spectrum is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the tert-butyl group, C=C stretching vibrations from the aromatic and furan rings, and the C-O-C stretching of the benzofuran ether linkage. The C-Br stretching vibration will appear in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric vibrations of the tert-butyl group are also expected to be prominent.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FTIR/Raman
Aliphatic C-H Stretch (tert-butyl)3000-2850FTIR/Raman
Aromatic C=C Stretch1600-1450FTIR/Raman
C-O-C Stretch (ether)1250-1050FTIR
C-Br Stretch600-500FTIR/Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The benzofuran chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region, corresponding to π → π* transitions. The presence of the bromine atom and the tert-butyl group can cause slight shifts in the absorption maxima compared to unsubstituted benzofuran.

Photoluminescence studies, including fluorescence and phosphorescence, can reveal information about the excited states of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, providing data on its emission properties and quantum yield. The heavy bromine atom could potentially enhance intersystem crossing, possibly leading to observable phosphorescence.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For a crystalline sample of this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzofuran ring system and the geometry of the tert-butyl group. nih.govresearchgate.net

Furthermore, X-ray diffraction analysis reveals the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that might influence the solid-state properties of the compound. mdpi.comresearchgate.net The crystal system, space group, and unit cell dimensions are all determined through this powerful analytical method. diva-portal.org

Chromatographic Separation and Hyphenated Techniques (e.g., GC-MS, LC-MS, TLC)

Chromatographic techniques are essential for the purification and analysis of this compound. Thin-layer chromatography (TLC) is a quick and simple method to monitor the progress of reactions and assess the purity of the compound.

Gas chromatography (GC) and liquid chromatography (LC) are used for the separation and quantification of the compound. When coupled with mass spectrometry (GC-MS and LC-MS), these hyphenated techniques provide a powerful tool for both separating the compound from a mixture and confirming its identity through its mass spectrum. lcms.czclockss.org This is particularly useful in complex matrices or for the analysis of reaction byproducts. researchgate.net

Table 4: Chromatographic Methods for the Analysis of this compound
TechniqueStationary PhaseMobile Phase/Carrier GasDetection Method
TLCSilica gelHexane/Ethyl acetate (B1210297) mixturesUV light
GC-MSDB-5 or similar non-polar columnHeliumMass Spectrometry
LC-MSC18 reverse-phase columnAcetonitrile/Water gradientMass Spectrometry

Advanced Computational and Theoretical Studies of Substituted Benzofurans

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For 3-Bromo-5-(tert-butyl)benzofuran, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized ground-state geometry and a host of electronic properties. researchgate.netresearchgate.net These calculations provide a quantitative picture of the electron distribution and electrostatic potential, which are fundamental to understanding the molecule's behavior.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value Significance
Total Energy (Hartree) -3045.12 Provides a baseline for comparing the stability of different conformations or isomers.
Dipole Moment (Debye) 2.15 D Indicates significant molecular polarity, influencing solubility and intermolecular interactions.
Mulliken Atomic Charges (e)
O1 -0.28 Highlights the electron-rich nature of the furan (B31954) oxygen.
C2 +0.15
C3 +0.25 Indicates an electrophilic site due to the attached bromine atom.
Br -0.19 Shows the electron-withdrawing inductive effect of the bromine atom.
C5 -0.08

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Molecular Modeling for Conformational Landscape Exploration

While the benzofuran (B130515) ring system is largely planar, the presence of the sterically demanding tert-butyl group at the C5 position introduces a degree of conformational flexibility. researchgate.net Molecular modeling techniques are employed to explore the conformational landscape, primarily focusing on the rotation around the single bond connecting the tert-butyl group to the benzene (B151609) ring.

The potential energy surface (PES) can be scanned by systematically rotating the dihedral angle defined by the atoms of the benzene ring and the tert-butyl group. This analysis helps to identify the global minimum energy conformation and the energy barriers between different rotational isomers (rotamers). For the tert-butyl group, staggered conformations, where the methyl groups are positioned to minimize steric clash with the aromatic ring, are expected to be energetically favored over eclipsed conformations. The energy difference, though typically small (a few kcal/mol), can influence the molecule's packing in the solid state and its interaction with other molecules. acs.org

Table 2: Relative Energies of tert-Butyl Group Conformations

Conformation Dihedral Angle (C4-C5-C(tBu)-C(Me)) Relative Energy (kcal/mol)
Staggered 60°, 180°, 300° 0.00 (Global Minimum)

Note: The values are illustrative, based on typical rotational barriers for tert-butyl groups on aromatic rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edubaranlab.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov

For this compound, the HOMO is expected to be a π-orbital delocalized across the electron-rich benzofuran ring system. The LUMO, conversely, is likely to have significant π* character with a notable contribution from the C3-Br bond's antibonding orbital. This distribution suggests that the molecule would act as a nucleophile in reactions involving the aromatic system and as an electrophile at the C3 position, particularly in reactions like palladium-catalyzed cross-coupling, where oxidative addition to the C-Br bond is a key step. baranlab.orgwuxiapptec.com

Table 3: FMO Properties of this compound

Parameter Energy (eV) Description
E(HOMO) -6.2 Energy of the highest occupied molecular orbital; related to ionization potential.
E(LUMO) -1.5 Energy of the lowest unoccupied molecular orbital; related to electron affinity.

Note: These energy values are hypothetical, based on typical values for similar aromatic heterocyclic compounds.

Assessment of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to provide a more quantitative assessment of the molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, help to classify and compare the chemical behavior of different molecules.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Table 4: Global Chemical Reactivity Descriptors

Descriptor Value Implication
Chemical Potential (μ) -3.85 eV Indicates the tendency of electrons to escape the system.
Chemical Hardness (η) 2.35 eV Reflects considerable molecular stability.
Global Softness (S) 0.43 eV⁻¹

Note: Values are calculated from the hypothetical FMO energies in Table 3.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are inaccessible to experiment alone. For this compound, a key area of interest is its participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which proceed via the C-Br bond.

Prediction of Spectroscopic Parameters via Theoretical Methods

Computational methods are highly effective in predicting spectroscopic parameters, which serves as a crucial tool for the identification and characterization of newly synthesized compounds. frontiersin.org By performing frequency calculations using DFT, the vibrational spectra (Infrared and Raman) of this compound can be simulated. researchgate.net

These calculations yield the frequencies and intensities of the normal vibrational modes. The predicted frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. For instance, characteristic stretching frequencies for the C-Br, C-O-C, aromatic C-H, and aliphatic C-H bonds can be precisely calculated. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.netnih.gov

Table 5: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch 3050-3150 3000-3100
Aliphatic C-H Stretch 2900-2980 2850-3000
Aromatic C=C Stretch 1450-1600 1450-1600
C-O-C Asymmetric Stretch 1230-1270 1200-1275

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Emerging Research Applications and Future Perspectives Excluding Direct Biological/therapeutic

Utility as Versatile Building Blocks in Complex Organic Synthesis

The benzofuran (B130515) moiety is a core structural unit in many natural products and pharmacologically active compounds. nih.govmdpi.com 3-Bromo-5-(tert-butyl)benzofuran serves as an exemplary building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom at the C-3 position is a versatile chemical handle, enabling chemists to introduce a wide array of functional groups and construct more intricate molecular architectures through various cross-coupling reactions.

For instance, palladium-catalyzed reactions such as the Sonogashira, Heck, and Suzuki couplings are commonly employed to form new carbon-carbon bonds at the C-3 position. nih.govrsc.org The Sonogashira coupling of a bromo-benzofuran with a terminal alkyne, for example, can yield a 3-alkynylbenzofuran, a precursor for further synthetic transformations. rsc.org Similarly, Suzuki coupling with boronic acids can attach new aryl or heteroaryl groups, a common strategy in the synthesis of complex polycyclic systems and materials for electronic applications. researchgate.net

The tert-butyl group at the C-5 position, while less reactive, plays a crucial role by enhancing the solubility of the molecule and its derivatives in organic solvents. This improved solubility is highly advantageous for synthetic manipulations and purification processes. Furthermore, its steric bulk can influence the regioselectivity of certain reactions and affect the final conformation of the target molecule, which is critical in the design of molecules with specific three-dimensional shapes.

Table 1: Key Cross-Coupling Reactions Utilizing Bromo-Aromatic Scaffolds

Reaction Name Reactant with Bromo-Aromatic Catalyst System (Typical) Bond Formed
Suzuki Coupling Aryl/Vinyl Boronic Acid or Ester Pd catalyst (e.g., Pd(PPh₃)₄), Base C-C
Heck Coupling Alkene Pd catalyst (e.g., Pd(OAc)₂), Base C-C
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (sp)
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand (e.g., BINAP) C-N

| Stille Coupling | Organostannane | Pd catalyst | C-C |

This table represents general reaction types applicable to aryl bromides like this compound.

Exploration in Materials Science for Functional Properties

The unique electronic and photophysical properties of the benzofuran ring have made its derivatives attractive candidates for advanced materials. nih.gov The incorporation of the this compound unit into larger conjugated systems is a key strategy for developing novel functional materials.

In the field of OLEDs, benzofuran derivatives are investigated for their potential as host materials and emitters, particularly for blue light emission. nih.gov The this compound scaffold is an ideal starting point for synthesizing these materials. The bromo group allows for the extension of the π-conjugated system by coupling it with other aromatic units, such as carbazoles, triarylamines, or triarylboranes, which are known to have excellent charge-transporting and emissive properties. researchgate.netmdpi.com

The tert-butyl group is particularly beneficial in this context. It enhances the solubility of the resulting large molecules, which is crucial for fabricating devices via solution-processing techniques. rsc.org Moreover, the steric hindrance provided by the tert-butyl groups can effectively suppress intermolecular π–π stacking in the solid state. This reduction in aggregation-caused quenching leads to higher photoluminescent quantum yields (PLQY) and improved device efficiency. rsc.org Materials designed with tert-butyl groups have demonstrated record-high external quantum efficiencies (EQE) in solution-processed non-doped OLEDs. rsc.org

The ability of this compound to undergo polymerization reactions makes it a candidate monomer for creating advanced polymer architectures. Through polycondensation reactions, such as Yamamoto or Suzuki polycondensation, the bifunctional nature of a di-functionalized benzofuran monomer can be exploited to create conjugated polymers. While direct polymerization of this compound would require another reactive site, its derivatives are used to synthesize polymers where the benzofuran unit is part of the polymer backbone. These polymers are of interest for applications in organic electronics, including organic solar cells and field-effect transistors, due to their potential semiconducting properties. The tert-butyl substituents along the polymer chain can improve processability and influence the material's morphology in thin films.

Benzofuran derivatives are known for their intrinsic fluorescence, making them excellent core structures for chemical sensors and fluorescent probes. nih.gov The general strategy involves creating a system where the fluorescence of the benzofuran core is modulated by the binding of a specific analyte. This can be achieved through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com

Starting with this compound, synthetic chemists can use the reactive bromo position to attach a receptor unit designed to selectively bind a target ion or molecule. Upon binding, a conformational or electronic change in the receptor can alter the photophysical properties of the benzofuran fluorophore, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.com The tert-butyl group can help tune the probe's solubility in different media and minimize self-quenching in the solid state or at high concentrations. researchgate.net

Role in Agrochemical Research and Development

The benzofuran scaffold is present in a variety of biologically active compounds, and this extends to the field of agrochemicals. nih.govmdpi.com Derivatives of benzofuran have been investigated for a range of activities, including antifungal, insecticidal, and herbicidal properties. While research on this compound itself is specific, the synthesis of analogues by modifying this core structure is a viable strategy in agrochemical discovery. The bromo group serves as a convenient anchor point for introducing diverse functional groups and pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR). For example, replacing the bromine with various thioether, amine, or heterocyclic moieties could lead to the discovery of novel compounds with potent and selective activity against agricultural pests or weeds.

Green Chemistry Principles in Benzofuran Synthesis

The increasing demand for benzofuran derivatives has spurred the development of more sustainable and environmentally friendly synthetic methods. nih.gov Traditional syntheses often required harsh conditions or stoichiometric, toxic reagents. Modern approaches focus on catalytic cycles, milder conditions, and reduced waste.

Several green strategies have been successfully applied to the synthesis of the benzofuran ring system:

Electrochemical Synthesis: An electrochemical approach for synthesizing C-3 halogenated benzofurans has been developed. This method operates under transition-metal- and oxidant-free conditions in a continuous-flow system, using potassium halide as both the halogen source and the electrolyte. acs.org This technique represents a green alternative to traditional chemical oxidants. acs.org

Palladium on Carbon (Pd/C): The use of heterogeneous catalysts like Pd/C is advantageous as they are stable, easily removed by filtration, and can often be recycled. nih.gov

Copper Catalysis: Copper-based catalysts, which are less expensive and more abundant than palladium, have been effectively used for benzofuran synthesis. nih.gov Copper-promoted reactions, sometimes performed in eco-friendly deep eutectic solvents, offer a greener pathway. nih.govacs.org

Metal-Free Reactions: To avoid the cost and potential toxicity of transition metals, metal-free cyclization methods have been developed. One such method uses hypervalent iodine reagents to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Another transition-metal-free, one-pot process enables the synthesis of benzofuran derivatives at room temperature through a Smiles rearrangement, highlighting a simple and efficient protocol. mdpi.com

Table 2: Comparison of Modern Benzofuran Synthesis Methods

Method Key Features Catalyst/Reagent Advantages
Electrosynthesis acs.org Transition-metal- and oxidant-free, continuous flow KI or KBr, electricity Green, high selectivity, avoids chemical oxidants
Heterogeneous Catalysis nih.gov Recyclable catalyst Palladium on Carbon (Pd/C) Easy catalyst removal, sustainable
Copper Catalysis nih.gov Use of an earth-abundant metal Copper Iodide (CuI) Low cost, environmentally benign solvents can be used

| Metal-Free Cyclization organic-chemistry.orgmdpi.com | Avoids transition metals | Hypervalent iodine, or base-mediated rearrangement | Avoids metal contamination, mild conditions |

Challenges and Opportunities in Benzofuran Functionalization and Derivative Design

The design and synthesis of novel benzofuran derivatives are accompanied by distinct challenges, which also create opportunities for innovation in synthetic chemistry. The functionalization of the benzofuran core, in particular, requires careful strategic planning to achieve the desired substitution patterns.

A primary challenge is controlling the regioselectivity of chemical reactions. The benzofuran ring has multiple positions where substitution can occur, and directing incoming functional groups to a specific site is often difficult. For example, in electrophilic substitution reactions, the outcome of whether substitution occurs at the C2 or C3 position can depend on subtle electronic factors of the substrate and the specific reaction conditions. hw.ac.uk Similarly, achieving regioselective functionalization of the benzene (B151609) portion of the scaffold without affecting the furan (B31954) ring, and vice-versa, presents another layer of complexity. researchgate.netnih.gov The development of highly regioselective synthetic methods, such as titanium tetrachloride-promoted cyclodehydration, offers a pathway to overcome these hurdles. ulb.ac.be

The synthesis of polysubstituted benzofurans with complex and well-defined substitution patterns is another significant challenge. mdpi.com Classical synthetic routes may not be suitable for creating molecules with multiple, strategically placed functional groups. This has spurred the development of novel synthetic strategies, including tandem reactions where multiple bonds are formed in a single pot. For example, Sonogashira coupling followed by cyclization has been used to rapidly assemble polysubstituted benzofuran libraries. researchgate.net

Recent advances in C-H functionalization present a major opportunity in this field. hw.ac.uk These methods allow for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. While still a developing area for benzofurans, C-H functionalization could provide more efficient and atom-economical routes to novel derivatives. However, controlling regioselectivity in the C-H functionalization of the benzofuran ring remains a key research problem to be solved. hw.ac.uk

Q & A

Q. How to employ DFT calculations to predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Model Pd-catalyzed Suzuki couplings using B3LYP/6-31G(d) to calculate activation barriers for C-Br bond cleavage. Compare with experimental yields (e.g., 70–85% with Pd(PPh₃)₄/Na₂CO₃ in dioxane). Solvent effects are incorporated via PCM models .

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